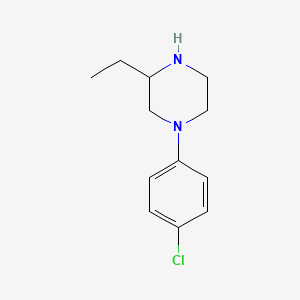

1-(4-Chlorophenyl)-3-ethylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease caused by protozoan parasites, affects millions of people annually. Researchers have synthesized 1-(4-Chlorophenyl)-3-ethylpiperazine as a potential antileishmanial agent. Its halogenated structure suggests antiparasitic properties, making it suitable for further study in treating this debilitating disease .

Drug Development and Binding Affinity

As a colorless solid, 1-(4-Chlorophenyl)-3-ethylpiperazine has garnered interest in drug development. Researchers explore its binding affinity with target proteins. Understanding its interactions can aid in designing novel drugs .

Nonlinear Optics

The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) shows promise in nonlinear optics. Studies confirm its potential for second and third harmonic generation at various wavelengths. Its high static and dynamic polarizability make it valuable in this field .

Material Synthesis and Biological Studies

1-(4-Chlorophenyl)-3-ethylpiperazine: finds applications beyond medicinal research. It is versatile, used in material synthesis and biological studies. Its unique structure contributes to its multifaceted utility.

Safety and Hazards

Wirkmechanismus

Target of Action

Many piperazine derivatives are known to interact with various receptors in the nervous system, including dopamine, serotonin, and histamine receptors . The specific targets of “1-(4-Chlorophenyl)-3-ethylpiperazine” would depend on its exact structure and properties.

Mode of Action

Piperazine derivatives can act as agonists or antagonists at their target receptors, meaning they can either activate the receptor or prevent it from being activated . The exact mode of action would depend on the compound’s structure and the receptor it interacts with.

Biochemical Pathways

The interaction of a compound with its target receptor can trigger various biochemical pathways. For example, activation of dopamine receptors can affect pathways involved in mood and reward, while activation of histamine receptors can affect pathways involved in inflammation and allergic responses .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, but their distribution, metabolism, and excretion can vary widely .

Result of Action

The molecular and cellular effects of a compound’s action depend on the biochemical pathways it affects. For example, a compound that activates dopamine receptors could have effects such as increased mood and motivation, while a compound that blocks histamine receptors could reduce inflammation and allergic responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For example, certain substances can enhance or inhibit the absorption of the compound, and extreme pH or temperature can affect its stability .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKBNIVCSCAEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-ethylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)